Ethyl Propionylacetate-d3 chemical properties and structure
Ethyl Propionylacetate-d3 chemical properties and structure
An In-depth Technical Guide to Ethyl Propionylacetate-d3: Properties, Structure, and Applications
Foreword: The Role of Isotopic Labeling in Modern Research
In the landscape of scientific inquiry, particularly within drug development and mechanistic studies, the ability to trace molecules and understand their metabolic fate is paramount. Stable isotope labeling, the practice of replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, provides a powerful lens for this purpose. Ethyl Propionylacetate-d3, a deuterated analog of the versatile β-keto ester, exemplifies such a tool. Its utility stems from a simple yet profound principle: it behaves almost identically to its unlabeled counterpart in biological and chemical systems, yet its increased mass makes it distinguishable by mass spectrometry. This guide offers a detailed exploration of Ethyl Propionylacetate-d3, designed for the researcher who requires a deep, functional understanding of this important labeled compound.
Molecular Structure and Identity
Ethyl Propionylacetate-d3 is a synthetic organic compound where three hydrogen atoms on the terminal methyl group of ethyl propionylacetate have been replaced with deuterium (³H or D). This specific labeling is crucial as it generally does not interfere with the primary reactive sites of the molecule—the active methylene group and the ester functionality.
Caption: Chemical structure of Ethyl Propionylacetate-d3.
Physicochemical Properties
The physical properties of Ethyl Propionylacetate-d3 are nearly identical to its non-deuterated analog. The primary difference lies in its molecular weight. This similarity is fundamental to its application as an internal standard or tracer.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉D₃O₃ | [6][7] |
| Molecular Weight | 147.19 g/mol | [2][6][7] |
| Exact Mass | 147.0975 Da | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Boiling Point | 83-84 °C at 12 mmHg (for unlabeled) | [4][9][10] |
| Density | 1.012 g/mL at 25 °C (for unlabeled) | [4][9][10] |
| Refractive Index (n20/D) | 1.422 (for unlabeled) | [4][9][10] |
| Solubility | Miscible with glacial acetic acid; soluble in common organic solvents like ethanol and ether; limited solubility in water. | [4][8][10] |
| pKa (Predicted) | 10.58 ± 0.46 (for unlabeled) | [4] |
| Flash Point | 77-78 °C (170.6-172.4 °F) - closed cup (for unlabeled) | [11] |
Spectroscopic Profile: The Key to Identification
For any isotopically labeled compound, spectroscopic analysis is not merely a quality control step; it is the definitive confirmation of the label's incorporation and position.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique where the utility of Ethyl Propionylacetate-d3 becomes evident.
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the deuterated compound will appear at an m/z value 3 units higher than the unlabeled compound (C₇H₁₂O₃, MW 144.17).[12] This clear mass shift allows for easy differentiation in a mixture.
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Fragmentation Pattern: The fragmentation of β-keto esters is well-characterized. Key fragments containing the propionyl group (CH₃CH₂CO-) will also show a +3 mass shift. For instance, the acylium ion [CH₃CH₂CO]+, which appears at m/z 57 in the unlabeled spectrum, will shift to m/z 60 ([CD₃CH₂CO]+) in the d3 analog. This confirms that the deuterium label is intact on the terminal methyl group and has not scrambled. The stability of this labeling is critical for its use as a tracer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous proof of the label's specific location.
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¹H NMR Spectroscopy: The most telling feature in the proton NMR spectrum of Ethyl Propionylacetate-d3 is the absence or significant reduction of the triplet signal corresponding to the terminal methyl group (CH₃-CH₂CO-), which typically appears around 1.0-1.1 ppm in the unlabeled compound. The other signals—the quartet for the ethyl ester's CH₂ group (~4.2 ppm), the triplet for the ethyl ester's CH₃ group (~1.3 ppm), the singlet for the active methylene group (-COCH₂CO-), and the quartet for the propionyl's CH₂ group (~2.5 ppm)—will remain. This selective disappearance of a signal is the gold standard for confirming the site of deuteration.
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¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the deuterated carbon (CD₃) will exhibit two key changes:
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Splitting: Due to coupling with deuterium (which has a nuclear spin I=1), the signal will appear as a multiplet (typically a 1:1:1 triplet).
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Isotope Shift: The resonance of the deuterated carbon will be shifted slightly upfield compared to its protonated counterpart. The intensity of this signal is also often lower due to the splitting and longer relaxation times.
-
Infrared (IR) Spectroscopy
While less definitive for locating the label, IR spectroscopy confirms the compound's functional group integrity and the presence of the C-D bond.
-
Functional Group Region: The spectrum will be dominated by strong absorption bands characteristic of a β-keto ester:
-
C-D Stretch: The key diagnostic feature for deuteration is the appearance of C-D stretching vibrations. These bands occur at a lower frequency than C-H stretches, typically in the 2000-2250 cm⁻¹ range. Their presence, coupled with the reduction in the intensity of C-H stretching bands around 2850-3000 cm⁻¹, confirms successful deuterium incorporation.
Synthesis, Reactivity, and Applications
Synthesis Strategy
The synthesis of Ethyl Propionylacetate-d3 mirrors the methods used for its unlabeled analog, with the critical modification of using a deuterated starting material. A common industrial route for the unlabeled compound is the Claisen condensation of ethyl propionate or the acylation of the enolate of ethyl acetate with propionyl chloride.
To introduce the d3-label, the synthesis would logically start with a deuterated propionyl source.
Caption: A plausible synthetic workflow for Ethyl Propionylacetate-d3.
This approach ensures the deuterium atoms are placed specifically at the terminal methyl group, a position that is not acidic and therefore not prone to exchange under typical reaction or physiological conditions.
Chemical Reactivity
Ethyl Propionylacetate-d3 shares the rich reactivity profile of β-keto esters.[14]
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Enolate Formation: The two protons on the α-carbon (the methylene group between the two carbonyls) are acidic (pKa ≈ 11 in water) and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, serving as a cornerstone for C-C bond formation in organic synthesis.
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Kinetic Isotope Effect: Because the deuterium labels are not on the acidic α-carbon, there is no primary kinetic isotope effect for enolate formation. This means it reacts at virtually the same rate as its unlabeled counterpart, a critical feature for its use as a tracer or internal standard.
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Synthetic Utility: Like its parent compound, Ethyl Propionylacetate-d3 can be used as an intermediate in the synthesis of more complex molecules. The unlabeled compound is a known precursor in the synthesis of various pharmaceuticals and heterocyclic compounds, including being an intermediate for Rosuvastatin.[4][7][10]
Core Applications
The primary value of this molecule lies in its isotopic label.
-
Internal Standard for Quantitative Analysis: In quantitative mass spectrometry (e.g., LC-MS/MS), an ideal internal standard co-elutes with the analyte, experiences similar ionization efficiency, and has a distinct mass. Ethyl Propionylacetate-d3 is an excellent internal standard for the quantification of unlabeled ethyl propionylacetate, as it fulfills all these criteria.
-
Metabolic Pathway Tracing: It can be introduced into a biological system to trace the metabolic fate of the propionyl group. By analyzing metabolites for the incorporation of the d3-label, researchers can elucidate biochemical pathways.
-
Pharmacokinetic (ADME) Studies: In drug development, deuterated versions of a drug or its precursors are used in early "cold-labeled" studies to track Absorption, Distribution, Metabolism, and Excretion without the need for radioactive materials.
Safety, Handling, and Storage
The toxicological and safety profile of Ethyl Propionylacetate-d3 is considered to be the same as that of the unlabeled compound. Deuteration at this level does not impart any unique biological hazards.
| Safety Aspect | Recommendation | Source(s) |
| Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [15][10] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][16][17] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place. Store sealed at room temperature. | [4][17][18] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [4][18] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387). | [5] |
Conclusion
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Keto Tautomer
Enol Tautomer
